Maraviroc's primary function in research is as a tool to combat R5 HIV-1 strains. It works as a CCR5 antagonist, specifically targeting a human protein (CCR5) that the virus uses to enter cells []. By blocking this entry point, maraviroc prevents R5 HIV-1 from infecting healthy cells []. This mechanism makes it valuable for studying viral entry mechanisms and developing new treatment strategies for specific HIV strains [].
Research is investigating the potential of maraviroc for conditions beyond HIV infection. One area of exploration is its use in treating neuropathic pain. Studies suggest that maraviroc might enhance the analgesic properties of opioids and potentially reduce their dosage requirement []. This effect is believed to be due to maraviroc's ability to inhibit cross-desensitization between opioid and chemokine receptors [].
Maraviroc is an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It functions as a selective antagonist of the human chemokine receptor type 5 (CCR5), which is crucial for the entry of certain strains of HIV into host cells, particularly CD4 T-cells. By binding to CCR5, maraviroc inhibits the interaction between HIV's envelope protein gp120 and the receptor, preventing viral entry and subsequent infection of immune cells . Maraviroc was approved for medical use in the United States in August 2007 and is marketed under the brand names Selzentry in the US and Celsentri in the European Union .
Chemical Structure: The molecular formula of maraviroc is C₂₉H₄₁F₂N₅O, with a molar mass of approximately 513.67 g/mol . Its structure includes a tertiary amine, hydrophobic groups, and a heteroaryl group, which are common features among CCR5 antagonists .
Maraviroc acts as a CCR5 co-receptor antagonist. The human immunodeficiency virus (HIV) uses the CCR5 receptor on the surface of immune cells to enter and infect them []. Maraviroc binds to the CCR5 receptor, blocking HIV from attaching and preventing the virus from entering the cells. This mechanism effectively reduces HIV replication in the body []. However, it's important to note that not all strains of HIV utilize CCR5; some strains use another co-receptor called CXCR4. Therefore, a tropism test is required before initiating Maraviroc therapy to ensure the specific HIV strain is susceptible to CCR5 blockade [].
Maraviroc's mechanism of action involves its binding to the CCR5 receptor. This interaction can be described as a negative allosteric modulation, whereby maraviroc alters the receptor's conformation, thus preventing HIV from utilizing it for entry into cells . The binding affinity of maraviroc to CCR5 has been quantified, with an inhibition constant (IC50) around 1.4 nM .
Maraviroc exhibits potent antiviral activity against CCR5-tropic strains of HIV. In clinical studies, it has demonstrated significant efficacy in reducing viral load when combined with other antiretroviral therapies. For instance, approximately 55% to 60% of participants receiving maraviroc achieved a viral load of less than 400 copies/mL after 48 weeks of treatment, compared to only about 26% in placebo groups .
While effective, maraviroc can cause serious side effects including liver problems, severe skin reactions, and allergic reactions. Monitoring for signs of hepatotoxicity is crucial during treatment .
The synthesis of maraviroc involves several key steps that optimize its pharmacological properties while minimizing side effects. Initial lead compounds were modified through structure-activity relationship studies to enhance selectivity for CCR5 and reduce off-target effects such as hERG channel binding. The final synthesis typically includes:
The synthesis process has been optimized to ensure high yields and purity suitable for pharmaceutical use .
Maraviroc is primarily indicated for use in combination with other antiretroviral agents for treating HIV-1 infection that is CCR5-tropic. It is not effective against CXCR4-tropic or dual-tropic strains of HIV, necessitating prior tropism testing before administration . Beyond its primary use in HIV therapy, research is ongoing into its potential applications in other diseases characterized by CCR5 involvement, such as certain cancers and inflammatory conditions.
Maraviroc has been studied extensively for its interactions with other medications. It is primarily metabolized by cytochrome P450 enzyme CYP3A; therefore, co-administration with CYP3A inhibitors or inducers can significantly affect its plasma levels and efficacy. For example:
Moreover, maraviroc may have interactions with other drugs that affect liver enzymes or those that also target immune pathways .
Several compounds share structural or functional similarities with maraviroc, particularly within the class of CCR5 antagonists. Notable examples include:
Compound | Mechanism | Distinguishing Features |
---|---|---|
Enfuvirtide | Fusion inhibitor | Targets viral fusion rather than receptor binding |
Vicriviroc | CCR5 antagonist | Similar mechanism but different chemical structure |
Cenicriviroc | Dual antagonist (CCR5/CXCR4) | Broader spectrum against multiple co-receptors |
Maraviroc's unique profile lies in its selective action on CCR5 without affecting CXCR4-tropic strains or exhibiting significant off-target effects such as hERG channel binding at therapeutic concentrations. This selectivity contributes to its favorable safety profile compared to other agents in its class .
Maraviroc effectively disrupts the critical interaction between HIV-1 envelope glycoprotein 120 (gp120) and CCR5, which represents an essential step in viral entry for CCR5-tropic HIV-1 strains [1] [7] [8]. The compound inhibits HIV-1 envelope binding to CCR5 with an inhibitory concentration of 11 nanomolar, demonstrating potent interference with this vital virus-host interaction [5] [6].
The mechanism of gp120/CCR5 interaction disruption involves allosteric modulation of the receptor's extracellular loops [7] [8]. Following CD4 binding, gp120 undergoes conformational changes that expose the coreceptor binding site, enabling interaction with CCR5 [9]. Maraviroc binding to the transmembrane cavity alters the geometry of the extracellular loops, particularly affecting the second extracellular loop (ECL2), which is crucial for gp120 recognition [7] [8].
In cell-cell fusion assays designed to mimic HIV-1 entry, maraviroc demonstrates exceptional potency with an inhibitory concentration of 0.22 nanomolar [5] [6]. This assay system utilizes HIV-1 gp120 on donor cells binding to CD4 and CCR5 on target cells to initiate fusion, providing a physiologically relevant model for viral entry inhibition [5] [6]. The low inhibitory concentration in fusion assays compared to binding assays suggests that maraviroc may have additional effects on post-binding events in the entry process [5] [6].
The compound exhibits broad-spectrum activity against diverse HIV-1 strains, with less than a 10-fold difference in susceptibility between the most and least susceptible clades among more than 40 primary isolates tested [5] [6]. This cross-clade activity includes potent inhibition of subtype G strains, which have shown resistance to other CCR5 antagonists [5] [6]. The broad activity spectrum indicates that maraviroc targets conserved features of the gp120-CCR5 interaction that are maintained across genetically diverse HIV-1 variants [5] [6].
Resistance to maraviroc develops through alterations in the HIV-1 envelope that enable recognition of the drug-bound conformation of CCR5 [7] [8]. Resistant viruses typically exhibit increased dependence on the CCR5 amino-terminus and altered interactions with the drug-modified extracellular loops [7] [8]. These adaptations result in less efficient virus-cell interactions and attenuated viral replication capacity, particularly in macrophages [7] [8].
Maraviroc demonstrates exceptional selectivity for CCR5 among the chemokine receptor family, with no detectable activity against closely related receptors [5] [6]. This selectivity profile is particularly significant given the structural similarity between CCR5 and other chemokine receptors, especially CCR2, which shares the highest sequence identity with CCR5 [5] [6].
Comprehensive selectivity screening reveals that maraviroc shows no evidence of activity against CCR2, despite this receptor being susceptible to previously described CCR5 antagonists [5] [6]. The compound also demonstrates no significant activity against CXCR4, the other major HIV-1 coreceptor, ensuring specificity for CCR5-tropic viral strains [5] [6] [10]. Additional chemokine receptors tested, including CCR1, CCR3, CCR4, CXCR1, and CXCR2, show no significant binding or functional modulation by maraviroc at concentrations up to 10 micromolar [5] [6].
The selectivity extends beyond chemokine receptors to include a wide range of pharmacologically relevant targets [5] [6]. Maraviroc shows minimal activity against the human ether-a-go-go-related gene (hERG) cardiac potassium channel, with only 19 percent inhibition at 10 micromolar, indicating a favorable cardiac safety profile [5] [6]. The compound also demonstrates weak inhibition of cytochrome P450 2D6, suggesting minimal potential for drug-drug interactions through this pathway [5] [6].
Functional selectivity testing in immune system assays confirms that maraviroc does not significantly affect other chemokine receptor functions at concentrations exceeding 1000 times its inhibitory concentration for CCR5 [5] [6]. This broad selectivity margin indicates that the compound can achieve therapeutic concentrations for HIV-1 inhibition without substantially interfering with normal immune system function mediated by other chemokine receptors [5] [6].
The molecular basis for selectivity likely involves specific structural features of the CCR5 transmembrane cavity that accommodate maraviroc binding [2] [4]. Comparative structural analysis between CCR5 and CXCR4 reveals differences in charge distribution and steric hindrance that may contribute to coreceptor selectivity [4]. The CCR5 ligand binding pocket is more open compared to CXCR4, which has its entrance partially covered by the amino-terminus and extracellular loop 2 [2].
Detailed kinetic analysis reveals that maraviroc binding to CCR5 follows a complex two-step mechanism involving initial receptor-ligand complex formation followed by transition to a more stable configuration [11] [12]. This sophisticated binding mechanism contributes to the compound's prolonged receptor occupancy and sustained antiviral activity [11] [12].
The initial binding step involves rapid association with a rate constant of 7.8 × 10⁶ per molar per minute, indicating efficient target engagement [12]. The primary dissociation rate constant is 0.042 per minute, corresponding to a calculated equilibrium dissociation constant of 5.4 nanomolar, which aligns closely with saturation binding measurements [12]. These parameters describe the formation of an initial receptor-ligand complex designated as RA [12].
The second phase involves a time-dependent transition from the initial complex (RA) to a more stable complex (R'A), characterized by at least a 13-fold increase in binding affinity [11] [12]. The dissociation rate from this stabilized complex is significantly slower, with a rate constant of 1.2 × 10⁻³ per minute, corresponding to a residence time of approximately 577 minutes or 9.6 hours [11] [12]. This extended residence time contributes to the prolonged pharmacodynamic effects observed with maraviroc [11] [12].
Comparative kinetic analysis with other CCR5 antagonists reveals distinct binding dynamics [13]. Vicriviroc dissociates from CCR5 approximately two-fold more slowly than maraviroc, with a half-life of 12 hours compared to 7.5 hours for maraviroc [13]. Aplaviroc demonstrates different kinetic behavior, with a dissociation half-life of 24 hours at 22 degrees Celsius [13]. These differences in binding kinetics may contribute to distinct pharmacodynamic profiles among CCR5 antagonists [13].
Site-directed mutagenesis studies identify specific amino acid residues that influence maraviroc binding kinetics [11] [12]. Mutations at positions F85L, W86A, Y108A, I198A, and Y251A significantly affect the time-dependent transition, suggesting that these residues are involved in the conformational changes associated with formation of the stabilized receptor-ligand complex [11] [12]. The Y108A and Y251A mutations completely eliminate the time-dependent binding component, indicating their critical role in the allosteric rearrangement process [11] [12].
Health Hazard